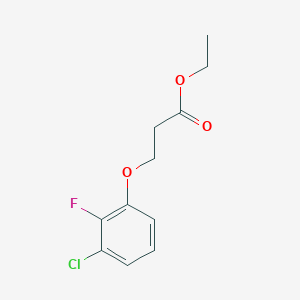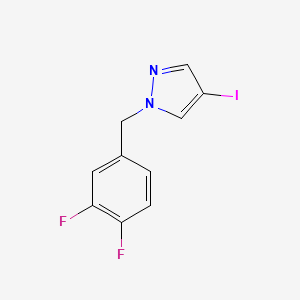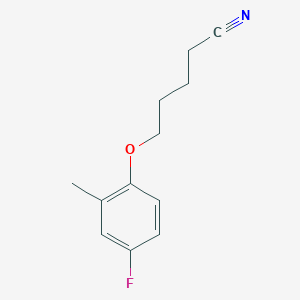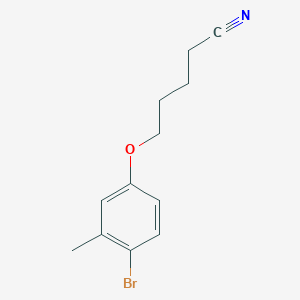
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate: is an organic compound that belongs to the class of phenoxypropanoates It is characterized by the presence of an ethyl ester group attached to a 3-(3-chloro-2-fluoro-phenoxy)propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate typically involves the following steps:
Preparation of 3-chloro-2-fluorophenol: This can be achieved through the halogenation of phenol using chlorine and fluorine under controlled conditions.
Formation of 3-(3-chloro-2-fluoro-phenoxy)propanoic acid: The 3-chloro-2-fluorophenol is reacted with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxypropanoic acid.
Esterification: The 3-(3-chloro-2-fluoro-phenoxy)propanoic acid is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) with heating.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution Products: Depending on the nucleophile, products may include derivatives with different substituents on the aromatic ring.
Hydrolysis Products: 3-(3-chloro-2-fluoro-phenoxy)propanoic acid and ethanol.
Oxidation Products: Quinone derivatives of the phenoxy group.
Applications De Recherche Scientifique
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as a precursor in the synthesis of bioactive compounds with anti-inflammatory, analgesic, or antimicrobial properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with plant growth processes.
Materials Science: It is explored for its potential in the synthesis of novel polymers and materials with specific properties such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in inflammatory pathways or microbial growth.
Agrochemicals: It may disrupt plant hormone pathways or interfere with essential enzymes in pests, leading to their death or growth inhibition.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate can be compared with other phenoxypropanoates such as:
Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate: Similar structure but with the chlorine atom in a different position, which may affect its reactivity and applications.
Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate: Another isomer with different substitution patterns, leading to variations in chemical behavior and biological activity.
Propriétés
IUPAC Name |
ethyl 3-(3-chloro-2-fluorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXWDPDOVSPCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylami](/img/structure/B7975990.png)


![2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976020.png)






